REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.[CH2:12](O)[CH:13]=[CH2:14].C(C=P(CCCC)(CCCC)CCCC)#N>C1(C)C=CC=CC=1>[CH2:14]([O:11][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([CH3:1])[CH:3]=1)[NH:9][CH:8]=[CH:7]2)[CH:13]=[CH2:12]
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Name
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Quantity
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5.2 g
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Type
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reactant
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Smiles
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CC=1C=C(C=C2C=CNC12)O
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Name
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Quantity
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221 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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2.42 mL
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Type
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reactant
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Smiles
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C(C=C)O
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Name
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|
Quantity
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21.32 g
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Type
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reactant
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Smiles
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C(#N)C=P(CCCC)(CCCC)CCCC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After 1 hour the reaction was cooled to room temperature
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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purified by silica gel flash chromatography (0:100 EtOAc:heptanes)
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Name
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Type
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product
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Smiles
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C(C=C)OC=1C=C2C=CNC2=C(C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |